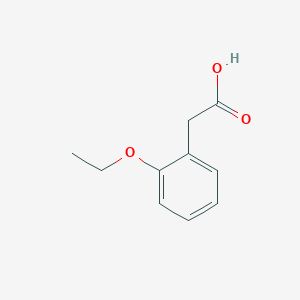

2-(2-Ethoxyphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABROWERIMKBDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220527 | |

| Record name | Acetic acid, o-ethoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-12-2 | |

| Record name | Acetic acid, o-ethoxyphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70289-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, o-ethoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxyphenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Ethoxyphenyl)acetic acid chemical properties and structure

An In-depth Technical Guide to 2-(2-Ethoxyphenyl)acetic acid

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a substituted phenylacetic acid derivative. It is characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring attached to an acetic acid moiety.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2-ethoxyphenyl)acetic acid[2] |

| CAS Number | 70289-12-2[2] |

| Molecular Formula | C₁₀H₁₂O₃[1] |

| InChI | 1S/C10H12O3/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)[2] |

| InChIKey | ABROWERIMKBDEW-UHFFFAOYSA-N[2] |

| SMILES | CCOC1=CC=CC=C1CC(=O)O |

| PubChem CID | 144397[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The ortho-ethoxy group enhances its lipophilicity compared to the unsubstituted phenylacetic acid, which can influence its biological interactions and reactivity.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 180.2 g/mol [1][2] |

| Melting Point | 99–102 °C[1] |

| Physical Form | Solid[2] |

| Purity | 98%[2] |

| Storage | Sealed in dry, room temperature conditions[2] |

Synthesis Protocols

Several synthetic routes for preparing this compound have been reported. The following are detailed experimental protocols.

Protocol 1: Etherification of 2-Hydroxyphenylacetic Acid

This method involves the direct etherification of a phenolic precursor.

-

Step 1: Alkylation: 2-hydroxyphenylacetic acid is alkylated using ethyl bromide. The reaction is carried out under basic conditions, typically using potassium carbonate (K₂CO₃) and sodium bromide (NaBr) in acetonitrile as the solvent.[1]

-

Step 2: Reaction Conditions: The mixture is heated to 50°C for 24 hours to achieve the ethoxy substitution.[1]

-

Step 3: Oxidation: The resulting intermediate is oxidized using a TEMPO/NaBr/TCCA (trichloroisocyanuric acid) system at a controlled temperature of 0–5°C.[1]

-

Yield: This process yields the final product with a purity of over 95%.[1]

Caption: Workflow for Synthesis Protocol 1.

Protocol 2: Reaction with Sodium Ethylate

This alternative route utilizes dichloroacetic acid as a starting material.

-

Step 1: Ethoxylation: Dichloroacetic acid is reacted with sodium ethylate (15–20% in ethanol) at a temperature of 70–80°C for 4–6 hours. A 1:3 molar ratio of dichloroacetic acid to sodium ethylate is used to maximize substitution.[1]

-

Step 2: Acidification: The reaction mixture is subsequently acidified with hydrochloric acid. It is critical to maintain the temperature below 10°C during this step to prevent decomposition.[1]

-

Step 3: Isolation: The pH is adjusted to neutral, causing sodium chloride to precipitate, which is then removed by filtration.[1]

-

Step 4: Purification: The final product, this compound, is isolated by vacuum distillation.[1]

-

Yield: This method has a reported yield of 78%.[1]

Spectroscopic Data

The structure of this compound has been confirmed by standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic peak for the carboxylic acid C=O stretch at ν 1730 cm⁻¹.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum displays key signals confirming the ethoxy and acetic acid groups, with a signal at δ 1.28 ppm for the ethoxy CH₃ and a signal at δ 3.48 ppm for the acetic acid CH₂ group.[1]

Biological Activity and Mechanism of Action

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.[1]

The precise mechanism of action is a subject of ongoing research, but it is understood to involve the modulation of specific molecular targets.[1] It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.[1] Its applications in scientific research are primarily in medicinal chemistry as a building block for more complex molecules.[1]

Caption: Potential Mechanism of Action.

Safety Information

According to its classification, this compound is associated with the following hazards:

-

Pictogram: GHS07 (Harmful)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P264, P280, P302+P352, P332+P313, P362+P364, P305+P351+P338, P337+P313.[2]

Caption: Logical Relationships of the Compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Ethoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Ethoxyphenyl)acetic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a robust synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and high-yielding method for the formation of ethers. This approach involves the etherification of the phenolic hydroxyl group of 2-hydroxyphenylacetic acid with an ethylating agent in the presence of a base.

Reaction Scheme

The overall reaction is as follows:

Figure 1: Synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol

Materials:

-

2-Hydroxyphenylacetic acid

-

Ethyl iodide (or Ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyphenylacetic acid (1 equivalent).

-

Add anhydrous acetone to dissolve the starting material.

-

Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.

-

While stirring, add ethyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 1 M hydrochloric acid to remove any unreacted base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Physical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

| Parameter | Value | Reference |

| Physical Appearance | White to off-white solid | |

| Melting Point | 99–102 °C | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| ¹H NMR (CDCl₃) | Predicted: δ 1.4 (t, 3H, -OCH₂CH ₃), 3.6 (s, 2H, -CH ₂COOH), 4.1 (q, 2H, -OCH ₂CH₃), 6.8-7.3 (m, 4H, Ar-H ), 10.0-11.0 (br s, 1H, -COOH ) | Based on typical chemical shifts |

| ¹³C NMR (CDCl₃) | Predicted: δ 14.8 (-OCH₂C H₃), 36.0 (-C H₂COOH), 63.8 (-OC H₂CH₃), 112.0, 121.0, 128.0, 129.0, 131.0 (Ar-C ), 156.0 (Ar-C -O), 177.0 (-C OOH) | Based on spectral database predictions |

| IR (KBr) | ν 1730 cm⁻¹ (C=O stretch of carboxylic acid) | [1] |

| Mass Spectrometry | Expected m/z: 180 (M⁺), 135 (M⁺ - COOH), 107 (M⁺ - COOH - C₂H₄) | Based on fragmentation of similar compounds |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule. The sample is introduced, and the resulting fragmentation pattern is analyzed.

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly, with the range from the first sign of melting to complete liquefaction being recorded.

Characterization Logic

The following diagram illustrates the logical flow of characterizing the synthesized compound.

References

Spectroscopic data for 2-(2-Ethoxyphenyl)acetic acid (NMR, IR, Mass Spec).

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Ethoxyphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound (CAS No. 70289-12-2) is an aromatic carboxylic acid derivative with significant applications in organic synthesis. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in research and manufacturing processes. This guide presents a summary of its known spectroscopic properties and provides generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not fully available, predicted values based on standard spectroscopic principles are provided and noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~11-12 | Singlet (broad) | 1H | -COOH | Position is concentration and solvent dependent. |

| 6.8 - 7.3 | Multiplet | 4H | Ar-H | Complex pattern due to ortho-substitution. |

| 4.08 | Quartet | 2H | -O-CH₂ -CH₃ | |

| 3.65 | Singlet | 2H | -CH₂ -COOH | |

| 1.42 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts for the ethoxy and acetic acid methylene protons have been reported as 1.28 ppm (likely a typo in the source, should be the methyl group) and 3.48 ppm respectively[1]. The values in the table are a combination of reported and predicted data for a more complete profile.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~176 | C =O | Carboxylic acid carbon. |

| ~156 | Ar-C -O | Aromatic carbon attached to the ethoxy group. |

| ~131 | Ar-C H | |

| ~128 | Ar-C H | |

| ~124 | Ar-C -CH₂ | Aromatic carbon attached to the acetic acid moiety. |

| ~121 | Ar-C H | |

| ~112 | Ar-C H | |

| ~64 | -O-C H₂-CH₃ | |

| ~36 | -C H₂-COOH | |

| ~15 | -O-CH₂-C H₃ |

Note: Complete experimental ¹³C NMR data was not available. The presented data is based on predicted values and typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2980, ~2870 | Medium | C-H stretch (Aliphatic) |

| 1730 | Strong | C=O stretch (Carboxylic acid)[1] |

| ~1600, ~1480 | Medium to Strong | C=C stretch (Aromatic ring) |

| ~1240 | Strong | C-O stretch (Aromatic ether and carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 180 | [M]⁺ | Molecular Ion |

| 135 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 107 | [M - COOH - C₂H₄]⁺ | Loss of ethylene from the ethoxy group following decarboxylation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety. |

| 45 | [COOH]⁺ | Carboxyl fragment. |

Note: Experimental mass spectral data was not available. The fragmentation pattern is proposed based on the chemical structure and common fragmentation pathways for aromatic carboxylic acids.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic carboxylic acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shift of the acidic proton.

-

Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilution may be required depending on the ionization technique and instrument sensitivity.

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be used, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway for this compound.

Caption: A flowchart illustrating the general workflow for obtaining and interpreting spectroscopic data.

References

Potential Biological Activities of 2-(2-Ethoxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Ethoxyphenyl)acetic acid is a synthetic organic compound with a chemical structure suggesting potential therapeutic applications. This technical guide consolidates the current understanding of its likely biological activities, drawing parallels from structurally related compounds and outlining detailed experimental protocols for its investigation. The primary focus is on its potential as an anti-inflammatory, analgesic, and neuroprotective agent. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a framework for its systematic evaluation.

Introduction

This compound belongs to the class of arylacetic acid derivatives, a scaffold present in numerous biologically active compounds. Its structural features, particularly the ethoxyphenyl group, suggest potential interactions with key biological targets involved in inflammation and pain signaling. This document aims to provide an in-depth overview of its potential biological activities, supported by experimental methodologies and conceptual frameworks to guide further research and development.

Potential Biological Activities

Based on available information and the activities of structurally similar compounds, this compound is hypothesized to possess the following biological properties:

-

Anti-inflammatory Activity: Phenylacetic acid derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

-

Analgesic Activity: By inhibiting prostaglandin synthesis, the compound may exhibit analgesic properties, alleviating pain associated with inflammation.[1]

-

Neuroprotective Activity: Some derivatives of ethoxyphenyl compounds have shown promise in protecting neuronal cells from damage, suggesting a potential neuroprotective role for this compound.[1]

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The most probable mechanism of action for the anti-inflammatory and analgesic effects of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data Summary

| Compound/Derivative | Biological Activity | Assay | IC50/ED50 | Reference |

| This compound | Anti-inflammatory, Analgesic | In vivo models | Data not available | [1] |

| 2-Amino-2-(2-ethoxyphenyl)acetic Acid | Neuroprotective | In vitro | Data not available | [1] |

| Indomethacin Amide/Ester Derivatives | COX-2 Inhibition | In vitro PGD₂ production | 0.009 - 0.2 µM | [2] |

| Celecoxib Derivatives | Analgesic | Acetic acid-induced writhing | ED50: 55.8 - 68.8 mg/kg | [3] |

| Thiophene-3-carboxamide Derivatives | COX-2 Inhibition | In vitro enzyme assay | IC50: 0.29 µM | [4] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with LPS and the vehicle used to dissolve the compound) and a negative control group (cells without LPS or compound treatment).

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each concentration of the compound compared to the LPS-only control.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

-

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effect of this compound in a mouse model of visceral pain.[5]

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Acetic acid (0.6% v/v in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard analgesic drug (e.g., Indomethacin)

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the mice into groups (n=6-8 per group): Vehicle control, standard drug, and different doses of this compound (e.g., 10, 25, 50 mg/kg).

-

Drug Administration: Administer the test compound, standard drug, or vehicle orally 30-60 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (10 mL/kg body weight).

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs, and turning of the trunk) for a period of 20-30 minutes.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for each treated group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

-

Determine the ED50 value (the dose of the compound that produces 50% of the maximum analgesic effect).

-

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

This compound

-

Non-selective COX inhibitor (e.g., Indomethacin)

-

Selective COX-2 inhibitor (e.g., Celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Incubation: In separate reaction tubes, pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of this compound, standard inhibitors, or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., a solution of HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each reaction tube using a competitive EIA kit.

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2).

-

Potential Neuroprotective Effects

Emerging research on related ethoxyphenyl derivatives suggests a potential for neuroprotective activity.[1] This could involve mechanisms such as reducing oxidative stress, inhibiting apoptosis, or modulating neuroinflammatory pathways.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Hydrogen peroxide (H₂O₂) or other neurotoxin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in a 96-well plate.

-

Treatment: Treat the cells with different concentrations of this compound for 24 hours.

-

Induction of Damage: Expose the cells to H₂O₂ (e.g., 100-200 µM) for a specified duration to induce oxidative stress.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the H₂O₂-treated control group.

-

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, pain management, and neuroprotection. While direct quantitative evidence of its efficacy is currently sparse, the established activities of related compounds and the plausible mechanism of action through COX inhibition provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the biological activities and therapeutic potential of this compound. Future research should focus on obtaining precise quantitative data on its bioactivity, elucidating its specific molecular targets, and evaluating its safety and efficacy in preclinical models.

References

- 1. This compound | 70289-12-2 | Benchchem [benchchem.com]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijisrt.com [ijisrt.com]

The Core Mechanism of 2-(2-Ethoxyphenyl)acetic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-(2-Ethoxyphenyl)acetic acid, a compound of interest for its potential anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its biochemical interactions, relevant signaling pathways, and detailed experimental protocols for its investigation.

Introduction

This compound is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a comparable mechanism of action centered on the modulation of inflammatory pathways. This guide will explore the current understanding of its molecular targets and the downstream cellular effects.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for many anti-inflammatory drugs.

By inhibiting COX enzymes, this compound is thought to reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The specific selectivity of this compound for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.

Quantitative Data for Phenylacetic Acid Derivatives

| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference Compound(s) |

| Diclofenac | COX-1 | 0.076 | 2.9 | - |

| COX-2 | 0.026 | |||

| Ibuprofen | COX-1 | 12 | 0.15 | - |

| COX-2 | 80 | |||

| Indomethacin | COX-1 | 0.0090 | 0.029 | - |

| COX-2 | 0.31 | |||

| Celecoxib | COX-1 | 82 | 12 | - |

| COX-2 | 6.8 | |||

| Indomethacin methyl ester | COX-1 | >1000 | >2500 | Indomethacin |

| COX-2 | 0.4 | |||

| Indomethacin phenethyl amide | COX-1 | 4.6 | >115 | Indomethacin |

| COX-2 | 0.04 |

Note: The data presented is a compilation from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence IC50 values.

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the prostaglandin synthesis pathway. A key interconnected pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Prostaglandin Synthesis Pathway

The inhibition of COX enzymes by this compound directly blocks the synthesis of prostaglandins from arachidonic acid. This interruption is the central event in its mechanism of action.

NF-κB Signaling Pathway

The expression of COX-2 is significantly regulated by the NF-κB transcription factor. Inflammatory stimuli activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2. While not a direct inhibitor of NF-κB, by reducing the inflammatory milieu through prostaglandin synthesis inhibition, this compound can indirectly attenuate the positive feedback loop that maintains NF-κB activation.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2-(2-Ethoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in vitro and in vivo investigation of 2-(2-ethoxyphenyl)acetic acid, a compound of interest for its potential anti-inflammatory and analgesic properties. While specific quantitative data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols and data presentation formats. To provide a relevant frame of reference, data from the structurally related and well-characterized nonsteroidal anti-inflammatory drug (NSAID), etodolac, is presented. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a systematic and robust evaluation of its pharmacological profile.

Introduction

This compound is a phenylacetic acid derivative with potential therapeutic applications as an anti-inflammatory and analgesic agent.[1] Its structural similarity to etodolac, a known cyclooxygenase-2 (COX-2) selective inhibitor, suggests a possible mechanism of action involving the inhibition of prostaglandin synthesis.[2][3][4] Prostaglandins are key mediators of inflammation, pain, and fever, and their inhibition is a cornerstone of treatment for many inflammatory conditions.[5] This guide details the necessary in vitro and in vivo studies to characterize the pharmacological effects of this compound.

Proposed Mechanism of Action: Cyclooxygenase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Figure 1: Proposed COX Inhibition Pathway

In Vitro Studies

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of this compound against COX-1 and COX-2 enzymes, providing insights into its potency and selectivity.

Experimental Protocol:

-

Enzyme Source: Use commercially available recombinant human or ovine COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable buffer, typically 0.1 M Tris-HCl (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

-

Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

-

Enzyme Incubation: In a 96-well plate, add the enzyme, assay buffer, and either the test compound or vehicle control. Incubate for a short period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a solution of 1 M HCl.

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation (Illustrative Data for Etodolac):

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Etodolac | >1000 | 53.5[2] | >18.7 |

| Celecoxib (Control) | 15000 | 40 | 375 |

| Indomethacin (Control) | 10 | 60 | 0.17 |

Note: The data presented is for the structurally similar compound etodolac and serves as a reference. Actual values for this compound must be determined experimentally.

In Vivo Studies

Carrageenan-Induced Paw Edema in Rats

This is a standard model of acute inflammation used to evaluate the anti-inflammatory activity of a test compound.[7]

Experimental Protocol:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Groups: Divide the animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

-

Test Compound (various doses of this compound)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

-

Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Determine the ED50 value (the dose that causes 50% inhibition) at the time of peak inflammation.

Figure 2: Carrageenan-Induced Paw Edema Workflow

Data Presentation (Illustrative Data for Etodolac):

| Treatment | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Etodolac | 10 | 0.42 ± 0.04 | 50.6 |

| Etodolac | 30 | 0.25 ± 0.03 | 70.6 |

| Indomethacin | 10 | 0.30 ± 0.03* | 64.7 |

*p < 0.05 compared to vehicle control. Note: This is illustrative data based on typical NSAID performance and not specific to etodolac.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.[9][10]

Experimental Protocol:

-

Animals: Use Swiss albino mice (20-25 g).

-

Groups: Divide the animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., normal saline)

-

Test Compound (various doses of this compound)

-

Positive Control (e.g., Diclofenac sodium, 10 mg/kg)

-

-

Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30 minutes before inducing writhing.

-

Induction of Writhing: Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.[10]

-

Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group. Determine the ED50 value.

Figure 3: Acetic Acid-Induced Writhing Test Workflow

Data Presentation (Illustrative Data for Etodolac):

| Treatment | Dose (mg/kg, p.o.) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |

| Vehicle Control | - | 45.2 ± 3.1 | - |

| Etodolac | 10 | 22.1 ± 2.5 | 51.1 |

| Etodolac | 30 | 11.8 ± 1.9 | 73.9 |

| Diclofenac Sodium | 10 | 9.5 ± 1.5* | 79.0 |

*p < 0.05 compared to vehicle control. Note: This is illustrative data based on typical NSAID performance and not specific to etodolac.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol (Rat Model):

-

Animals: Use male Sprague-Dawley rats with cannulated jugular veins.

-

Dosing: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to different groups of rats.

-

Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

-

Area under the plasma concentration-time curve (AUC)

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%)

-

Data Presentation (Illustrative Data for Etodolac in Rats):

| Parameter | Intravenous (20 mg/kg) | Oral (20 mg/kg) |

| AUC (h*mg/L) | 706 ± 100 (S-etodolac) | 2940 ± 400 (R-etodolac)[11] |

| Cmax (mg/L) | - | 29 ± 6 (S-etodolac)[11] |

| Tmax (h) | - | 3.3 ± 2.6 (S-etodolac)[11] |

| t1/2 (h) | 18 ± 4 (S-etodolac)[11] | 19.4 ± 2.2 (R-etodolac)[11] |

| CL (L/kg/h) | 0.030 ± 0.006 (S-etodolac)[11] | - |

| Vd (L/kg) | 0.25 ± 0.22 (S-etodolac)[11] | - |

| F (%) | - | Nearly complete[12] |

Note: Etodolac is a racemic mixture, and its enantiomers exhibit different pharmacokinetic profiles.[11] This data for etodolac serves as a reference for the types of parameters to be determined for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the in vitro and in vivo properties of this compound. By following the detailed experimental protocols for COX inhibition, anti-inflammatory, analgesic, and pharmacokinetic studies, researchers can effectively characterize the pharmacological profile of this compound. The provided data for the structurally related drug, etodolac, offers a valuable benchmark for these investigations. Further studies are warranted to elucidate the specific quantitative pharmacology of this compound and determine its potential as a novel therapeutic agent.

References

- 1. This compound | 70289-12-2 | Benchchem [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 7. researchgate.net [researchgate.net]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 11. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.ymaws.com [cdn.ymaws.com]

Therapeutic Potential of 2-(2-Ethoxyphenyl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of derivatives of 2-(2-ethoxyphenyl)acetic acid. This chemical scaffold serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and oncologic pathways.[1] While extensive public data on the specific biological activity of the parent compound, this compound, is limited, its structural similarity to known pharmacologically active agents, especially non-steroidal anti-inflammatory drugs (NSAIDs), suggests significant therapeutic promise. This document consolidates available data on its synthesis, mechanisms of action, and the biological activities of its closely related analogues.

Synthesis of the Core Scaffold

The foundational this compound structure can be synthesized through several established organic chemistry routes. A common and effective method involves the etherification of a phenolic precursor.

General Synthesis Workflow

The logical flow for a typical synthesis of the core compound is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Etherification of 2-Hydroxyphenylacetic Acid

This protocol is adapted from established methodologies for phenylacetic acid derivatives.

Materials:

-

2-Hydroxyphenylacetic acid

-

Ethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Sodium bromide (NaBr)

-

Acetonitrile (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxyphenylacetic acid (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagents: Add potassium carbonate (e.g., 2 equivalents) and sodium bromide (e.g., 1.1 equivalents) to the solution.

-

Alkylation: Add ethyl bromide (e.g., 1.2 equivalents) to the stirred mixture.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and maintain for approximately 24 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the solid salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable solvent system such as a 3:7 mixture of ethyl acetate and hexane, to yield pure this compound.[1]

-

Validation: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Anti-inflammatory Potential

The primary therapeutic potential of this compound derivatives lies in their activity as anti-inflammatory agents. This is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, a mechanism shared by many widely used NSAIDs.

Mechanism of Action: COX-2 Inhibition

Inflammation is a biological response mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[2] Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[2] Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of phenoxyacetic acid have shown significant promise as selective COX-2 inhibitors.

The signaling pathway leading to inflammation and its inhibition by these derivatives is illustrated below.

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.

Quantitative Data: In Vitro COX Inhibition

| Compound Class | Derivative Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Phenoxyacetic Acid Hydrazones | Compound 5d | 9.03 | 0.08 | 112.88 |

| Phenoxyacetic Acid Hydrazones | Compound 5f | 8.00 | 0.06 | 133.33 |

| Phenoxyacetic Acid Hydrazones | Compound 7b | 5.93 | 0.09 | 65.89 |

| Phenoxyacetic Acid Hydrazones | Compound 10c | >100 | 0.09 | >1111 |

| Reference Drugs | ||||

| Celecoxib | - | 14.93 | 0.05 | 298.6 |

| Mefenamic Acid | - | 10.04 | 1.98 | 5.07 |

| Data adapted from a study on novel phenoxyacetic acid derivatives. The compounds listed are not direct derivatives of this compound but belong to the broader class and demonstrate the potential of the scaffold. |

Data from In Vivo Studies

The anti-inflammatory effects of these derivatives are often evaluated in vivo using the carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation.

| Compound | Dose | % Inhibition of Paw Edema | % Inhibition of TNF-α | % Inhibition of PGE-2 |

| Compound 5f | 10 mg/kg | 63.35% | 61.04% | 60.58% |

| Compound 7b | 10 mg/kg | 46.51% | 64.88% | 57.07% |

| Reference Drugs | ||||

| Celecoxib | 10 mg/kg | 59.87% | 63.52% | 60.16% |

| Mefenamic Acid | 10 mg/kg | 49.85% | 60.09% | 59.37% |

| Data adapted from a study on novel phenoxyacetic acid derivatives, demonstrating significant in vivo anti-inflammatory activity comparable to established drugs.[2] |

Experimental Protocols

This protocol outlines a typical method for determining the IC₅₀ values of test compounds against COX enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

-

Reaction buffer (e.g., Tris-HCl)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Incubation: In a multi-well plate, add the enzyme solution, a solution of the test compound at various concentrations, and the reaction buffer. Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a set incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantification of PGE₂: Measure the concentration of the product, PGE₂, in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This is a standard model to assess the acute anti-inflammatory activity of a compound.[3]

Materials:

-

Wistar rats or Swiss albino mice

-

1% (w/v) solution of λ-carrageenan in saline

-

Test compound and reference drug (e.g., Diclofenac) suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally to different groups of animals.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Potential

In addition to anti-inflammatory effects, derivatives of this compound have been investigated for their potential as anticancer agents. Research suggests that their mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Mechanism of Action

The anticancer activity of this class of compounds may be linked to several pathways. One proposed mechanism is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX-2 that is often overexpressed in tumors and contributes to cancer progression.[1] Other studies on related heterocyclic acetic acid derivatives have shown they can induce apoptosis (programmed cell death) and inhibit tumor cell proliferation.[4]

Quantitative Data: In Vitro Cytotoxicity

Studies on 2-arylbenzoxazole acetic acid derivatives, which share the acetic acid moiety, have demonstrated promising cytotoxic activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | 12.1 |

| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | 15.6 |

| Compound 10 | HCT-116 (Colon) | 18.5 |

| Reference Drug | ||

| Doxorubicin | MCF-7 (Breast) | 1.8 |

| Doxorubicin | HCT-116 (Colon) | 2.5 |

| Data adapted from a study on 2-arylbenzoxazole acetic acid derivatives, indicating potential for anticancer activity.[4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in serial dilutions). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting cell viability against the log of the compound concentration.

Conclusion

Derivatives based on the this compound scaffold represent a promising area for drug discovery and development. The available evidence, primarily from structurally related analogues, strongly indicates significant potential for potent and selective COX-2 inhibition, translating to effective anti-inflammatory activity with a potentially favorable safety profile. Furthermore, emerging research points towards a secondary therapeutic application in oncology, with demonstrated cytotoxicity against several cancer cell lines.

While the data on the parent compound itself is sparse, its role as a key synthetic intermediate is well-established. Future research should focus on the synthesis and rigorous biological evaluation of direct derivatives of this compound to fully elucidate their structure-activity relationships and confirm the therapeutic potential suggested by the broader class of phenoxyacetic acids. The detailed protocols and compiled data within this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this valuable chemical scaffold.

References

- 1. This compound | 70289-12-2 | Benchchem [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 3. ijisrt.com [ijisrt.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Review of Substituted Phenylacetic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetic acids and their derivatives represent a pivotal class of compounds in medicinal chemistry and drug discovery. Possessing a versatile scaffold, these molecules have been extensively explored, leading to the development of prominent therapeutic agents. This technical guide provides an in-depth review of the literature, focusing on the synthesis, biological activities, and therapeutic applications of substituted phenylacetic acids, with a particular emphasis on their anti-inflammatory and anticancer properties. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited assays. Furthermore, significant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and synthesis.

Synthesis of Substituted Phenylacetic Acids

The synthesis of substituted phenylacetic acids can be achieved through various chemical strategies, each with its own advantages and suitability for specific substitution patterns. Key methods reported in the literature include the hydrolysis of benzyl cyanides, the Willgerodt-Kindler reaction, and palladium-catalyzed cross-coupling reactions.

Common Synthetic Methodologies

A variety of methods are employed for the synthesis of these compounds, with the choice of method often depending on the desired substitution pattern on the phenyl ring.

Experimental Protocols:

-

Hydrolysis of Benzyl Cyanides: This is a classical and direct method for preparing phenylacetic acids. The reaction can be performed under either acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: Benzyl cyanide is refluxed with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored, and upon completion, the phenylacetic acid is isolated by precipitation and purified by recrystallization.

-

Base-Catalyzed Hydrolysis: Alternatively, the benzyl cyanide can be hydrolyzed by refluxing with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

-

-

Willgerodt-Kindler Reaction: This unique rearrangement reaction allows for the synthesis of phenylacetic acids from acetophenones. The process involves heating the acetophenone with sulfur and a secondary amine, typically morpholine, to form a thiomorpholide intermediate. This intermediate is then hydrolyzed under basic conditions to yield the corresponding phenylacetic acid.[1][2]

-

Palladium-Catalyzed Suzuki Coupling: For the synthesis of more complex, ortho-substituted phenylacetic acids, the Suzuki coupling reaction is a powerful tool. This method involves the cross-coupling of an aryl boronic acid or ester with an alkyl halide.[3] This approach offers good functional group tolerance and allows for the introduction of a wide variety of substituents on the phenyl ring.

Below is a generalized workflow for the synthesis of substituted phenylacetic acids.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Ethoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(2-Ethoxyphenyl)acetic acid, a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] The protocols outlined below are based on established chemical transformations and provide comprehensive, step-by-step instructions to facilitate laboratory synthesis. Key reaction parameters, reagents, and purification methods are described. Additionally, a summary of analytical data is provided for the characterization of the final product.

Introduction

This compound (C₁₀H₁₂O₃, Molar Mass: 180.2 g/mol ) is a carboxylic acid derivative with an ethoxy group at the ortho position of the phenyl ring.[1] Its structure lends itself to further chemical modifications, making it a key building block in the development of more complex molecules.[1] The following sections detail two reliable methods for its synthesis: the etherification of 2-hydroxyphenylacetic acid and the hydrolysis of 2-(2-ethoxyphenyl)acetonitrile.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 70289-12-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| Melting Point | 99–102°C | [1] |

| Appearance | Solid | |

| Purity | >95% | [1] |

| Storage | Sealed in dry, room temperature |

Experimental Protocols

Protocol 1: Etherification of 2-Hydroxyphenylacetic Acid

This protocol describes the synthesis of this compound via the alkylation of 2-hydroxyphenylacetic acid with ethyl bromide.

Materials and Reagents:

-

2-Hydroxyphenylacetic acid

-

Ethyl bromide

-

Potassium carbonate (K₂CO₃)

-

Sodium bromide (NaBr)

-

Acetonitrile

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-hydroxyphenylacetic acid, potassium carbonate, and sodium bromide in acetonitrile.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl bromide to the reaction mixture.

-

Heat the reaction mixture to 50°C and maintain for 24 hours with continuous stirring.[1]

-

After 24 hours, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Expected Yield: 83%[1]

Protocol 2: Hydrolysis of 2-(2-Ethoxyphenyl)acetonitrile

This protocol details the synthesis of this compound through the acid-catalyzed hydrolysis of 2-(2-ethoxyphenyl)acetonitrile. This method is analogous to the well-established synthesis of phenylacetic acid from benzyl cyanide.[2]

Materials and Reagents:

-

2-(2-Ethoxyphenyl)acetonitrile

-

Sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a dilute solution of sulfuric acid in water.

-

Add 2-(2-ethoxyphenyl)acetonitrile to the sulfuric acid solution.

-

Heat the mixture under reflux with vigorous stirring for 3-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled mixture into cold water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation under reduced pressure or recrystallization.

Characterization Data

| Technique | Observed Data |

| ¹H NMR | δ 1.28 ppm (t, 3H, ethoxy CH₃), 3.48 ppm (s, 2H, acetic acid CH₂), 4.05 ppm (q, 2H, ethoxy CH₂), 6.8-7.3 ppm (m, 4H, aromatic)[1] |

| IR | ν 1730 cm⁻¹ (C=O stretch of carboxylic acid)[1] |

Synthesis Workflow Diagrams

References

Application Notes and Protocols for the Quantification of 2-(2-Ethoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyphenyl)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of study, including quality control of bulk substance, pharmacokinetic analysis in biological matrices, and monitoring of chemical reactions. These application notes provide detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical Method Performance

The following table summarizes typical performance characteristics that can be expected when developing and validating analytical methods for this compound. These values are based on established methods for structurally similar phenylacetic acid derivatives and serve as a general guideline. Method validation is essential to establish performance characteristics for the specific matrix and instrumentation used.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |

| Linearity (r²) | > 0.998 | > 0.999 | > 0.997 |

| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.1 - 5 ng/mL | 1 - 20 ng/mL |

| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 10 ng/mL | 5 - 50 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 90 - 110% |

| Precision (%RSD) | < 5% | < 10% | < 15% |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not a primary requirement.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

This compound reference standard

2. Preparation of Solutions:

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid) in a ratio of 50:50 (v/v). The exact ratio may need optimization.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (Bulk Drug):

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of methanol in a volumetric flask.

-

Dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (0.1% Acid) (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm (This should be optimized by determining the UV absorbance maximum of the compound)

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

-

UPLC/HPLC system

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Data acquisition and processing software

-

Solid Phase Extraction (SPE) cartridges or 96-well plates

-

Nitrogen evaporator

-

Centrifuge

-

Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d5).

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Standard and IS Solutions: Prepare stock and working solutions of the analyte and internal standard in methanol or acetonitrile.

3. Sample Preparation (Plasma):

-

To 100 µL of plasma, add 25 µL of the internal standard working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Alternatively, for cleaner samples, a Solid Phase Extraction (SPE) can be performed.

4. LC-MS/MS Conditions:

-

Column: C18 (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: ESI negative

-